molecular formula C8H8FNO3 B13416551 Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) CAS No. 38257-72-6

Benzenemethanol, alpha-(fluoronitromethyl)-(9CI)

Cat. No.: B13416551
CAS No.: 38257-72-6
M. Wt: 185.15 g/mol
InChI Key: CITFHQIDQZQOMU-UHFFFAOYSA-N
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Description

Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) is a chemical compound with a complex structure that includes a benzene ring, a methanol group, and a fluoronitromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:

    Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom using reagents like fluorine gas or other fluorinating agents.

    Methanol Group Addition: Introduction of the methanol group through reactions such as Grignard reactions or other organometallic methods.

Industrial Production Methods

Industrial production of Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) may involve large-scale nitration and fluorination processes, often carried out in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Halogenation or other substitution reactions on the benzene ring using reagents like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst, iron filings with hydrochloric acid (HCl)

    Substitution: Chlorine (Cl2), bromine (Br2) with catalysts like iron (Fe) or aluminum chloride (AlCl3)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines

    Substitution: Halogenated benzene derivatives

Scientific Research Applications

Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The fluoronitromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The benzene ring provides a stable framework, while the methanol group can form hydrogen bonds, enhancing the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, alpha-methyl-: Similar structure but with a methyl group instead of a fluoronitromethyl group.

    Benzenemethanol, alpha,alpha,4-trimethyl-: Contains additional methyl groups, altering its chemical properties and reactivity.

Uniqueness

Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) is unique due to the presence of the fluoronitromethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

38257-72-6

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-fluoro-2-nitro-1-phenylethanol

InChI

InChI=1S/C8H8FNO3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H

InChI Key

CITFHQIDQZQOMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C([N+](=O)[O-])F)O

Origin of Product

United States

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